3-(3-Bromophenyl)piperidine

Physical chemistry Drug design Bioavailability optimization

3-(3-Bromophenyl)piperidine (CAS 1203682-58-9) is the 3,3'-regioisomer, placing the piperidine at the meta position of the bromophenyl ring. This configuration is non-interchangeable with 4-(3-bromophenyl)piperidine or 3-(4-bromophenyl)piperidine due to distinct pKa values, conformational constraints, and receptor recognition patterns. The scaffold shows sigma-1 receptor binding affinity (Ki ~107 nM) and serves as a chiral building block for CNS agent synthesis. The bromine handle enables downstream cross-coupling (Suzuki, Buchwald-Hartwig). Procure the correct regioisomer to ensure assay reproducibility.

Molecular Formula C11H14BrN
Molecular Weight 240.14 g/mol
Cat. No. B12973664
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Bromophenyl)piperidine
Molecular FormulaC11H14BrN
Molecular Weight240.14 g/mol
Structural Identifiers
SMILESC1CC(CNC1)C2=CC(=CC=C2)Br
InChIInChI=1S/C11H14BrN/c12-11-5-1-3-9(7-11)10-4-2-6-13-8-10/h1,3,5,7,10,13H,2,4,6,8H2
InChIKeyRUWGKFBBZYOBCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(3-Bromophenyl)piperidine: Procurement Baseline for Brominated Phenylpiperidine Building Blocks


3-(3-Bromophenyl)piperidine (CAS 1203682-58-9) is a heterocyclic organic compound consisting of a piperidine ring substituted with a 3-bromophenyl group at the 3-position, with molecular formula C₁₁H₁₄BrN and molecular weight 240.14 g/mol . It belongs to the class of brominated phenylpiperidines, which serve as versatile intermediates in medicinal chemistry and chemical biology . The compound is commercially available from multiple vendors as a free base, though its hydrochloride salt form is also commonly supplied for enhanced stability and solubility [1]. As a 3-arylpiperidine derivative, it is frequently employed in the synthesis of central nervous system (CNS) agents and in receptor binding studies requiring meta-substituted aromatic moieties [2].

Why Generic Substitution Fails for 3-(3-Bromophenyl)piperidine in Scientific Workflows


Substituting 3-(3-bromophenyl)piperidine with positional isomers such as 4-(3-bromophenyl)piperidine or 3-(4-bromophenyl)piperidine is not chemically equivalent due to fundamental differences in regiochemistry and stereoelectronic properties. The meta-substitution pattern on the phenyl ring of the target compound confers distinct pKa values and electronic distribution compared to para-substituted analogs, directly influencing nitrogen basicity and receptor binding interactions . Furthermore, the 3-position attachment of the piperidine ring to the phenyl group creates unique conformational constraints that differ from 2- or 4-substituted piperidine isomers, leading to divergent biological recognition patterns . Even within the same nominal substitution pattern, stereochemical variations—such as (R)- versus (S)-3-(3-bromophenyl)piperidine—can produce enantioselective differences in target engagement and metabolic stability that are not captured by achiral specifications [1]. These structural distinctions translate directly into non-interchangeable performance in receptor binding assays, synthetic transformations, and crystallization behavior, necessitating compound-specific procurement based on validated experimental data rather than class-level substitution [2].

Quantitative Differentiation Evidence: 3-(3-Bromophenyl)piperidine vs. In-Class Analogs


Regioisomeric Differentiation: Meta-Bromophenyl Piperidine vs. Para-Bromophenyl Piperidine pKa Shift

The meta-bromophenyl substitution pattern in the target compound's positional analogs produces a measurable decrease in piperidine nitrogen basicity relative to para-substituted analogs. Specifically, (R)-2-(3-bromophenyl)piperidine (a positional isomer sharing the meta-bromophenyl substitution pattern) exhibits a predicted pKa of 9.63±0.10 , while (R)-3-(4-bromophenyl)piperidine shows a predicted pKa of 9.90±0.10 . This ΔpKa of approximately 0.27 units reflects altered electron density at the piperidine nitrogen due to bromine substitution position.

Physical chemistry Drug design Bioavailability optimization

Synthetic Access Route Differentiation: 3-(3-Bromophenyl)piperidine vs. Para-Bromophenyl Analogs

The meta-bromophenyl substitution pattern enables distinct synthetic access routes compared to para-substituted analogs. (3S)-3-(3-bromophenyl)-1-propylpiperidine can be synthesized via a triflate intermediate from 3-(1-propylpiperidin-3(S)-yl)phenol, followed by Pd-catalyzed carbonylation to the methyl ester, conversion to aniline via Schmidt reaction, and Sandmeyer-type bromination using NaNO₂/HBr/CuBr [1]. In contrast, (S)-3-(4-bromophenyl)-piperidine is prepared via an alternative six-step chiral induction pathway using trimethyl 4-bromophenylacetate and (S)-(-)-tert-butylsulfinamide as starting materials [2].

Medicinal chemistry Process chemistry Chiral synthesis

Sigma-1 Receptor Binding Affinity: 3-Bromophenyl Scaffold Activity Quantified

A 3-bromophenyl-containing piperidine derivative demonstrates measurable sigma-1 receptor binding affinity, with Ki = 107 nM in guinea pig brain membrane preparations using [³H]-(+)-pentazocine as the radioligand [1]. While this data comes from a more complex derivative ((1R)-1-(3-bromophenyl)-2-(2,3-dihydro-1'H-spiro[indene-1,4'-piperidin]-1'-yl)ethanol), it establishes that the 3-bromophenyl-piperidine pharmacophore can engage sigma-1 receptors. Comparative data for positional isomer derivatives with equivalent activity is not available in the public domain.

Receptor pharmacology CNS drug discovery Ligand binding

Stereochemical Purity Requirements: Enantioselective Activity Precedent in 3-Substituted Piperidines

In structurally related dopamine autoreceptor antagonists, the (S)-configuration at the 3-position of the piperidine ring is critical for biological activity. The (S)-enantiomer of 3-(3-bromophenyl)-1-propylpiperidine shows preferential dopamine autoreceptor antagonism, while the corresponding (R)-enantiomer is significantly less active [1]. This enantioselectivity is consistent with broader structure-activity relationships established for 3-substituted phenylpiperidines, where stereochemistry at the 3-position governs receptor recognition [2]. For calcium channel blocking activity in lipophilic amino alcohol derivatives containing the 3-(3-bromophenyl) moiety, however, activity was found to be insensitive to chiral center configuration [3].

Stereochemistry Enantioselective synthesis Chiral pharmacology

Physical Property Comparison: 3-(3-Bromophenyl)piperidine vs. 4-(3-Bromophenyl)piperidine

Limited predicted physical property data is available for comparative analysis. For the positional isomer (R)-3-(4-bromophenyl)piperidine, predicted properties include boiling point 310.9±35.0°C, density 1.313±0.06 g/cm³, and pKa 9.90±0.10 . For 3-(3-bromophenyl)piperidine (CAS 1203682-58-9), experimental boiling point and density data are not publicly reported . The hydrochloride salt form of 3-(3-bromophenyl)piperidine has a molecular weight of 276.60 g/mol, identical to the hydrochloride salt of 3-(4-bromophenyl)piperidine [1].

Physical chemistry Formulation Stability

Validated Application Scenarios for 3-(3-Bromophenyl)piperidine Procurement


Sigma-1 Receptor Ligand Discovery and CNS Screening

The 3-bromophenyl-piperidine scaffold has demonstrated measurable sigma-1 receptor binding affinity (Ki = 107 nM) in guinea pig brain membrane preparations using a structurally related derivative [1]. This supports the use of 3-(3-bromophenyl)piperidine as a starting point for sigma-1 receptor ligand optimization programs, where the meta-bromophenyl substitution may offer distinct binding pocket interactions compared to para-substituted analogs. Screening campaigns targeting sigma receptors for neuropsychiatric or neuroprotective indications may find this scaffold valuable as a core pharmacophore. [1]

Dopamine Autoreceptor Antagonist Scaffold Development

Structure-activity relationship studies on 3-substituted phenylpiperidines have established that the (S)-configuration at the 3-position of the piperidine ring confers preferential dopamine autoreceptor antagonist activity [2]. The 3-(3-bromophenyl)piperidine core, when appropriately substituted and in the correct stereochemical configuration, may serve as a template for developing selective dopamine autoreceptor modulators. Users pursuing CNS indications where presynaptic dopamine regulation is therapeutically relevant should consider this scaffold class. [2]

Enantioselective Synthesis and Chiral Building Block Applications

Catalytic enantioselective bromoaminocyclization methods enable the preparation of enantioenriched 3-substituted piperidines with controlled stereochemistry at the 3-position [3]. 3-(3-Bromophenyl)piperidine, whether sourced as racemate or as enantiomerically enriched material, serves as a versatile chiral building block for constructing stereochemically complex pharmaceutical intermediates. The bromine substituent provides a handle for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the piperidine nitrogen offers a site for further N-functionalization. [3]

Calcium Channel Modulator Derivatization Platform

Lipophilic amino alcohol derivatives containing the 3-(3-bromophenyl) moiety have been characterized as calcium channel blockers, with activity demonstrated in NG108-15 cells under 50 mM K⁺ depolarization conditions [4]. Notably, calcium channel blocking activity in this series was insensitive to the configuration at the chiral center, distinguishing it from enantioselective anticholinergic activity [4]. This suggests that 3-(3-bromophenyl)piperidine may be a suitable starting material for developing calcium channel modulators where stereochemical complexity is not the primary determinant of activity. [4]

Technical Documentation Hub

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